(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Drug Metabolism Enzyme Induction Chiral Toxicology

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 55332-38-2), also known as (S)-fenvaleric acid or Esfenvalerate free acid metabolite, is a chiral monocarboxylic acid derivative of isovaleric acid bearing a 4-chlorophenyl substituent at the 2-position. The compound exhibits a molecular formula of C11H13ClO2, a molecular weight of 212.67 g/mol, and a computed XLogP3-AA value of 3.4, consistent with its moderate lipophilicity.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 55332-38-2
Cat. No. B1363094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
CAS55332-38-2
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1
InChIKeyVTJMSIIXXKNIDJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid (CAS 55332-38-2): Chiral Intermediate for Esfenvalerate and Precision Agrochemical Synthesis


(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 55332-38-2), also known as (S)-fenvaleric acid or Esfenvalerate free acid metabolite, is a chiral monocarboxylic acid derivative of isovaleric acid bearing a 4-chlorophenyl substituent at the 2-position [1]. The compound exhibits a molecular formula of C11H13ClO2, a molecular weight of 212.67 g/mol, and a computed XLogP3-AA value of 3.4, consistent with its moderate lipophilicity [1]. It is a white crystalline solid with a melting point of 106–107°C, insoluble in water but soluble in toluene and benzene . The (S)-enantiomer constitutes the acid moiety of esfenvalerate [(S)-α-cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate], the insecticidally active stereoisomer of the synthetic pyrethroid fenvalerate [2].

Enantiopure (S)-configured chiral intermediate for esfenvalerate synthesis
Stereochemical-control probe for enzyme induction and toxicology studies
Certified chiral reference standard for enantioselective analytical method development

Why Generic 2-(4-Chlorophenyl)-3-methylbutanoic Acid Cannot Replace the (S)-Enantiomer (CAS 55332-38-2) in Research and Industrial Applications


The racemic mixture (CAS 2012-74-0) and the (R)-enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid exhibit fundamentally distinct biological and physicochemical properties that preclude simple substitution for the (S)-enantiomer. The (R)-enantiomer induces peroxisome proliferation and fatty acid β-oxidation, whereas the (S)-enantiomer selectively upregulates CYP2B and microsomal epoxide hydrolase (mEH) activities [1]. In insecticidal applications, esters derived from the (S)-acid are approximately twice as potent as those derived from the racemate, while esters of the (R)-acid show negligible activity [2]. Furthermore, the (S)-enantiomer melts at 106–107°C—nearly 20°C higher than the racemate (87–91°C)—a difference that directly impacts formulation, crystallization behavior, and analytical method development . These stereospecific divergences in enzyme induction, bioactivity, and solid-state properties render the (S)-enantiomer irreplaceable for enantioselective synthesis and mechanistic studies.

Enzyme Induction Profile
(R)-enantiomer and racemate may shift hepatic enzyme response toward peroxisome proliferation, differing from the CYP2B/mEH pathway associated with the (S)-form.
Insecticidal Activity
Esters from racemic acid show significantly lower reported potency; racemate substitution may require higher application rates and compromise structure–activity correlations.
Solid-State & Formulation
Melting point differs substantially (approx. 19 °C lower for racemate), which can alter crystallization, solubility, and formulation behavior.

Quantitative Comparative Evidence: Why (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid (CAS 55332-38-2) Outperforms Analogs


Enantioselective Hepatic Enzyme Induction: (S)-Enantiomer Selectively Upregulates CYP2B and mEH

In a direct head-to-head comparison in male Fisher-344 rats, oral administration of pure (S)-fenvaleric acid at 1.5 mmol/kg/day for 7 days resulted in selective induction of cytochrome P450 2B (CYP2B) and microsomal epoxide hydrolase (mEH) activities. In contrast, the (R)-enantiomer at the same dose induced peroxisome proliferation and increased cyanide-insensitive palmitoyl-CoA oxidase activity [1]. The racemic fenvaleric acid exhibited a mixed induction profile, with dose-dependent increases in CYP4A1, EROD (CYP1A), and PROD (CYP2B) activities, but the (S)-enantiomer was the more potent inducer of CYP2B [1].

Hepatic Enzyme Induction
Head-to-head
(S)-enantiomer induces CYP2B and mEH
(R)-enantiomer induces peroxisome proliferation
Divergent enzyme induction pathways require enantiopure (S)-form for CYP2B/mEH model context.
Rat liver microsomes, 1.5 mmol/kg/day, 7 days. p<0.05 for palmitoyl-CoA oxidase difference.
Drug Metabolism Enzyme Induction Chiral Toxicology Pyrethroid Metabolite

Insecticidal Activity: Esters Derived from (S)-Acid Exhibit ~2-Fold Greater Potency than Racemate

According to US Patent 4,245,116, esters prepared from the (+)-carboxylic acid isomer (identified as the (S)-enantiomer) of 2-(4-chlorophenyl)-3-methylbutyric acid exhibit insecticidal and miticidal activities approximately two times greater than those of esters derived from the racemic acid. Esters of the (−)-isomer ((R)-enantiomer) were found to have little or no practical insecticidal activity [1]. This stereospecific activity difference underpins the commercial development of esfenvalerate, which is synthesized exclusively from the (S)-acid [2].

Insecticidal Potency
Head-to-head
(S)-acid esters: ~2× activity vs racemate
(R)-acid esters: negligible activity
Supports enantiomer-specific agrochemical potency context; racemate underperforms.
Patent-reported insecticidal/miticidal assays; racemic esters baseline 1×.
Agrochemical Pyrethroid Chiral Pesticide Insecticidal Activity

Melting Point and Crystallinity: (S)-Enantiomer Melts 19°C Higher than Racemate

The (S)-enantiomer (CAS 55332-38-2) exhibits a melting point of 106–107°C , whereas the racemic 2-(4-chlorophenyl)-3-methylbutyric acid (CAS 2012-74-0) melts at 87–91°C . This ~19°C differential reflects the higher crystalline lattice energy of the enantiopure compound compared to the racemic conglomerate. The distinct thermal behavior enables unambiguous identification via differential scanning calorimetry (DSC) and melting point determination, and influences solubility and formulation stability.

Melting Point Difference
Cross-study
ΔTm ≈ 19 °C (S) 106–107 °C vs racemate 87–91 °C
Enables unambiguous identity confirmation and purity assessment via DSC or melting point.
Literature capillary values; melting point below 100 °C suggests racemic contamination.
Physicochemical Property Solid State Chemistry Analytical Standard Polymorph

Chiral Purity and Enantiomeric Excess: Requirement for Esfenvalerate Synthesis

Esfenvalerate, the insecticidally active [2S,αS] isomer of fenvalerate, is synthesized via esterification of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid with (S)-α-cyano-3-phenoxybenzyl alcohol [1]. The presence of even trace amounts of the (R)-enantiomer in the acid intermediate would lead to the formation of inactive diastereomers, drastically reducing overall insecticidal efficacy. Industrial synthesis protocols therefore demand enantiomeric excess (ee) typically ≥99% for the (S)-acid [2]. The racemic acid cannot be substituted without compromising product potency and violating regulatory specifications for chiral active ingredients.

Chiral Purity Requirement
Class-level
≥99% ee (S)-enantiomer
Industrial esfenvalerate synthesis demands high enantiomeric excess to avoid inactive diastereomers.
Racemic acid (0% ee) yields only one active stereoisomer out of four.
Chiral Resolution Enantiomeric Excess Process Chemistry Esfenvalerate

Herbicidal Derivative Design: Chiral (S)-Acid Moiety as a Pharmacophore in Thiadiazolopyrimidines

The chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety has been employed as a key building block in the design of novel 2H-[1,2,4]thiadiazolo[2,3-a]pyrimidine derivatives exhibiting herbicidal activity [1]. While direct comparative bioactivity data for the (S)-acid versus its enantiomer in this series are not provided, the deliberate incorporation of the enantiopure (S)-acid suggests that stereochemistry at the chiral center influences binding to the molecular target (likely acetolactate synthase or related enzymes). The use of the (S)-enantiomer ensures a defined three-dimensional pharmacophore geometry for SAR optimization.

Herbicidal Derivative Design
Supporting
Chiral (S)-acid incorporated into thiadiazolopyrimidines with reported herbicidal activity
Supports use as enantiopure building block for stereochemically defined SAR libraries.
Direct enantiomer comparative bioactivity not reported; stereochemical requirement inferred.
Herbicide Chiral Auxiliary Structure-Activity Relationship Heterocyclic Chemistry

Optimal Application Scenarios for (S)-2-(4-Chlorophenyl)-3-methylbutanoic Acid (CAS 55332-38-2) Based on Differential Evidence


Enantioselective Toxicology and Drug–Xenobiotic Interaction Studies

Researchers investigating the hepatic effects of pyrethroid metabolites should exclusively use the (S)-enantiomer to accurately model the induction of CYP2B and mEH observed with esfenvalerate exposure. The (R)-enantiomer induces a peroxisome proliferation response that is not representative of the active insecticide's metabolite profile, potentially confounding toxicogenomic and drug interaction interpretations [1]. The quantitative enzyme induction data from Morisseau et al. (1999) provide a validated benchmark for dose–response studies [1].

Synthesis of Enantiopure Esfenvalerate and Related Pyrethroids

Agrochemical process chemists and formulation scientists must procure the (S)-enantiomer with ≥99% enantiomeric excess to synthesize esfenvalerate of requisite insecticidal potency. Esters derived from the (S)-acid exhibit approximately twice the activity of those from the racemate, and the presence of (R)-acid yields inactive stereoisomers [2]. Substituting the racemic acid would necessitate costly chiral resolution or result in substandard product [3].

Analytical Reference Standard and Quality Control in Chiral Pesticide Monitoring

Environmental analytical laboratories and regulatory bodies require enantiopure (S)-2-(4-chlorophenyl)-3-methylbutanoic acid as a certified reference standard (e.g., SD 44064) for quantifying esfenvalerate metabolites in soil, water, and biological matrices . The distinct melting point (106–107°C vs. 87–91°C for racemate) and defined optical rotation provide unambiguous identity confirmation and purity assessment .

Chiral Building Block for Stereochemically Defined Agrochemical SAR

Medicinal and agrochemical chemists designing novel herbicidal or insecticidal agents can leverage the (S)-enantiomer as a chiral pool starting material. Its demonstrated utility in constructing thiadiazolopyrimidine derivatives with herbicidal activity illustrates its value in generating stereochemically pure compound libraries for target-based screening [4]. The enantiopurity of the (S)-acid ensures that observed biological activity can be confidently attributed to the intended stereoisomer.

Application
Selection Property
Validation Focus
Enantioselective toxicology & enzyme induction studies
Enantiomer-specific CYP2B/mEH induction profile
Hepatic enzyme activity endpoints; compare with (R)- and racemate controls
Enantiopure pyrethroid synthesis (esfenvalerate)
High enantiomeric excess chiral building block
Confirm ee ≥99%; assess insecticidal potency of derived esters
Chiral pesticide residue analysis & QC
Certified enantiopure reference standard
Melting point, optical rotation, and chiral HPLC identity confirmation
Stereochemically defined agrochemical SAR
Enantiopure (S)-acid as chiral pool starting material
Stereochemistry-attributed herbicidal/insecticidal activity review

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